[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride
Description
[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone hydrochloride is a synthetic organic compound featuring a piperidine moiety substituted with a 1-aminoethyl group and linked via a methanone bridge to a 3,4-dihydro-2H-1,5-benzodioxepin ring system. The hydrochloride salt enhances its stability and solubility for pharmacological applications.
Properties
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-12(18)13-6-8-19(9-7-13)17(20)14-4-2-5-15-16(14)22-11-3-10-21-15;/h2,4-5,12-13H,3,6-11,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXIRIOJHJNLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2=C3C(=CC=C2)OCCCO3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Introduction of the Aminoethyl Group: This step involves the alkylation of the piperidine ring with an appropriate alkyl halide, such as ethyl bromide, under basic conditions.
Synthesis of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides.
Coupling of the Two Moieties: The final step involves the coupling of the piperidine and benzodioxepin moieties through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the methanone moiety.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that compounds similar to [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride may exhibit neuroprotective properties. A patent (US9440990B2) suggests that such compounds can be effective in the prophylaxis or treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism of action is believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Antidepressant Activity
Studies have shown that piperidine derivatives can influence serotonin and norepinephrine levels in the brain. This suggests potential antidepressant effects, making the compound a candidate for further investigation in treating mood disorders .
Analgesic Properties
The compound has been explored for its analgesic properties. Its structure allows it to interact with pain pathways in the central nervous system, which may lead to the development of novel pain management therapies .
Case Study 1: Neuroprotection in Animal Models
A study involving animal models demonstrated that administration of the compound resulted in significant improvement in cognitive function and reduced neuronal loss in models of induced neurodegeneration. Behavioral tests indicated enhanced memory retention and learning capabilities .
Case Study 2: Antidepressant Effects
In a controlled trial, subjects treated with a related piperidine compound exhibited a marked decrease in depressive symptoms compared to the placebo group. The study highlighted changes in serotonin levels consistent with antidepressant effects .
Data Table: Summary of Applications
| Application Area | Description | Evidence Source |
|---|---|---|
| Neurodegenerative Diseases | Potential neuroprotective effects against Alzheimer's and Parkinson's disease | US9440990B2 |
| Antidepressant Activity | Modulation of serotonin and norepinephrine levels | PubChem Data |
| Analgesic Properties | Interaction with central pain pathways | Literature Review |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, while the benzodioxepin moiety can enhance binding affinity and specificity. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Methanone Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties | Reference |
|---|---|---|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridinyl, aminomethyl | Used in R&D no acute toxicity reported; requires respiratory and eye protection during handling | |
| [4-(5-Aminomethyl-2-fluoro-phenyl)piperidin-1-yl]-(4-bromo-3-methyl-5-propoxy-thiophen-2yl)methanone hydrochloride | Not specified | Not specified | Fluorophenyl, thiophene | Patent highlights improved synthetic routes for intermediates; bromo and propoxy groups may enhance lipophilicity | |
| (3-Amino-1-piperidinyl)(4-chlorophenyl)methanone hydrochloride | C₁₂H₁₆ClN₂O | 260.7 | Chlorophenyl | Acute toxicity data unavailable; requires standard PPE for handling |
Key Observations:
- Synthetic Complexity : The fluorophenyl-thiophene analog () demonstrates the impact of halogen and heterocyclic groups on synthesis optimization, suggesting similar challenges for the target compound’s benzodioxepin moiety.
- Safety Profile : All analogs require stringent safety measures (e.g., respiratory protection), implying that the target compound’s hydrochloride salt may also necessitate similar handling.
Benzodioxepin-Containing Analogs
Table 2: Benzodioxepin Derivatives Comparison
Key Observations:
- Solubility Trends: The ethylamine-substituted benzodioxepin () has lower molecular weight and likely better aqueous solubility than the target compound, which incorporates a bulkier piperidine-methanone group.
- Pharmacological Implications: The 1-aminoethylpiperidine group in the target compound could enhance receptor binding affinity compared to simpler amines, as seen in other piperidine-based CNS drugs.
Biological Activity
The compound [4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride (CAS Number: 2418679-80-6) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.8 g/mol. The structural features include a piperidine ring and a benzodioxepin moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅ClN₂O₃ |
| Molecular Weight | 340.8 g/mol |
| CAS Number | 2418679-80-6 |
The biological activity of this compound can be attributed to its interaction with various molecular targets in the body. Research indicates that compounds containing piperidine and benzodioxepin structures often exhibit significant anti-inflammatory , analgesic , and antidepressant properties.
- Anti-inflammatory Activity : Studies show that derivatives of piperidine can inhibit the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory diseases. This compound's structure suggests it may similarly modulate inflammatory responses by interacting with key proteins involved in the pathway .
- Antidepressant Effects : Piperidine derivatives have been linked to serotonin receptor modulation, suggesting potential antidepressant effects. The specific structural features of this compound may enhance its affinity for serotonin receptors .
- Analgesic Properties : The analgesic effects are likely mediated through the inhibition of pain pathways in the central nervous system, potentially involving opioid receptors .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can significantly reduce the release of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS) and ATP. This suggests a potential therapeutic application in treating inflammatory conditions .
Pharmacological Screening
A recent pharmacological screening highlighted that related compounds exhibited IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, indicating potential anticancer activity . The ability to inhibit cell growth suggests that this compound may also have applications in oncology.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Significant inhibition of NLRP3 inflammasome activation |
| Pharmacological | Anticancer activity with IC50 values indicating selective cytotoxicity |
| Mechanistic Insights | Potential modulation of serotonin receptors and pain pathways |
Q & A
Q. Experimental Design :
- Incubate the compound in PBS at pH 4.0, 7.4, and 9.0 at 37°C for 24–72 hours. Monitor degradation via HPLC .
Advanced: What experimental design principles apply to ecotoxicology studies for this compound?
Methodological Answer:
Adopt frameworks from environmental fate studies (e.g., Project INCHEMBIOL):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
